4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
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Description
4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related compounds highlights the versatility of morpholine derivatives in chemical synthesis. For example, studies on the synthesis of enaminones from cyclic beta-dicarbonyl precursors with morpholine among other amines have shown potent anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Edafiogho et al., 1992). Similarly, the synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine demonstrates the compound's importance as an intermediate which inhibited tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Biological Evaluation and Pharmacological Characterization
The creation and evaluation of benzamide derivatives, including those with morpholine groups, for their biological activity have led to discoveries in cancer therapy and anti-fatigue effects. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, modified with a morpholine group, showed effective inhibitory activity against various cancer cell lines (Xiong et al., 2020). Another study on the synthesis, crystal structure, and anti-fatigue effects of some benzamide derivatives highlighted the potential application of these compounds in enhancing physical performance and their potential mechanisms of action (Wu et al., 2014).
Antidepressant Applications
The synthesis and characterization of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) demonstrate the application of morpholine derivatives in developing antidepressants. Befol, a type A reversible MAO inhibitor, exemplifies how derivatives of morpholine can be synthesized for therapeutic purposes, showcasing the chemical's relevance in pharmaceutical research (Donskaya et al., 2004).
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c26-20-2-1-7-25(20)18-12-16(13-22-15-18)14-23-21(27)17-3-5-19(6-4-17)31(28,29)24-8-10-30-11-9-24/h3-6,12-13,15H,1-2,7-11,14H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJUZMUGBSSLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.